molecular formula C19H34N4O4S B12508944 tert-Butyl (4-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butyl)carbamate

tert-Butyl (4-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butyl)carbamate

Cat. No.: B12508944
M. Wt: 414.6 g/mol
InChI Key: FHYIVBSOJVLBKD-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)butyl]carbamate: is a complex organic compound with a unique structure that includes a hexahydrothieno[3,4-d]imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)butyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable precursor that contains the hexahydrothieno[3,4-d]imidazole ring. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions with various aryl halides and bases such as cesium carbonate in solvents like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Substitution reactions are possible at various positions on the hexahydrothieno[3,4-d]imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study the effects of hexahydrothieno[3,4-d]imidazole derivatives on various biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for further drug development.

Industry: In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)butyl]carbamate involves its interaction with specific molecular targets. The hexahydrothieno[3,4-d]imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate
  • tert-Butyl (4-iodophenyl)carbamate

Uniqueness: The uniqueness of tert-butyl N-[4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)butyl]carbamate lies in its specific structure, which includes a hexahydrothieno[3,4-d]imidazole ring. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C19H34N4O4S

Molecular Weight

414.6 g/mol

IUPAC Name

tert-butyl N-[4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butyl]carbamate

InChI

InChI=1S/C19H34N4O4S/c1-19(2,3)27-18(26)21-11-7-6-10-20-15(24)9-5-4-8-14-16-13(12-28-14)22-17(25)23-16/h13-14,16H,4-12H2,1-3H3,(H,20,24)(H,21,26)(H2,22,23,25)

InChI Key

FHYIVBSOJVLBKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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